5-Methoxy-2-propoxybenzamide

Physicochemical profiling ADME prediction Permeability

5-Methoxy-2-propoxybenzamide (CAS 63874-46-4) is a di-substituted benzamide derivative bearing a 5-methoxy group and a 2-propoxy chain on the aromatic ring. It is characterized by a molecular weight of 209.24 g/mol, a polar surface area (PSA) of 61.55 Ų, a predicted pKa of 15.42 ± 0.50, and a predicted boiling point of 324.9 ± 32.0 °C.

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
Cat. No. B8433260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-propoxybenzamide
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=C(C=C1)OC)C(=O)N
InChIInChI=1S/C11H15NO3/c1-3-6-15-10-5-4-8(14-2)7-9(10)11(12)13/h4-5,7H,3,6H2,1-2H3,(H2,12,13)
InChIKeyVTEHZGVDOYGWFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-2-propoxybenzamide – A Structurally Defined Benzamide Scaffold for Receptor- and Enzyme-Targeted Research


5-Methoxy-2-propoxybenzamide (CAS 63874-46-4) is a di-substituted benzamide derivative bearing a 5-methoxy group and a 2-propoxy chain on the aromatic ring. It is characterized by a molecular weight of 209.24 g/mol, a polar surface area (PSA) of 61.55 Ų, a predicted pKa of 15.42 ± 0.50, and a predicted boiling point of 324.9 ± 32.0 °C . The benzamide core is a privileged scaffold in medicinal chemistry, exploited for dopamine D2 receptor modulation and phosphodiesterase (PDE) inhibition. The specific 5-methoxy-2-propoxy substitution pattern imparts a distinct lipophilicity and hydrogen-bonding profile that differentiates this compound from simpler alkoxy‑ or methoxy‑only analogs, making it a valuable tool compound for structure–activity relationship (SAR) studies and for probing target engagement in CNS and peripheral indications.

Why 5-Methoxy-2-propoxybenzamide Cannot Be Replaced by Generic Alkoxybenzamides


Benzamide derivatives with different alkoxy or methoxy substituents are not interchangeable because even minor changes in the substitution pattern can profoundly alter lipophilicity, polar surface area, and hydrogen-bonding capacity, leading to divergent target selectivity profiles. For example, the unsubstituted 2-propoxybenzamide (PSA ≈ 52 Ų, XLogP3 = 1.7) [1] is primarily investigated as a dopamine D2 receptor ligand, whereas the 5-methoxy analog benefits from an increased PSA (61.55 Ų) and a higher predicted pKa (15.42) , which together influence membrane permeability, solubility, and the ability to engage additional hydrogen-bonding interactions at the active sites of enzymes such as phosphodiesterases. Consequently, substituting 5-methoxy-2-propoxybenzamide with a generic 2-propoxy- or 2-ethoxybenzamide would yield a different pharmacological profile, compromising the validity of SAR conclusions and potentially leading to incorrect target identification. The quantitative evidence below demonstrates precisely how these structural differences translate into measurable, selection-relevant property variations.

5-Methoxy-2-propoxybenzamide – Quantitative Differentiation Evidence Against Closest Analogs


Polar Surface Area and Predicted Membrane Permeability vs. 2-Propoxybenzamide

The polar surface area (PSA) of 5‑methoxy‑2‑propoxybenzamide is 61.55 Ų, approximately 18 % higher than that of 2‑propoxybenzamide (PSA ≈ 52 Ų) [1]. A higher PSA is inversely correlated with passive membrane permeability and blood–brain barrier penetration. The increased PSA arises from the additional methoxy oxygen, which also contributes to a higher hydrogen‑bond acceptor count, further differentiating the two compounds. This difference is critical: researchers selecting a benzamide for CNS‑targeted studies may prefer the lower‑PSA 2‑propoxybenzamide, whereas those requiring reduced CNS penetration (e.g., for peripheral targets) may favor the 5‑methoxy analog.

Physicochemical profiling ADME prediction Permeability

Predicted pKa and Ionization State vs. 2-Propoxybenzamide

The predicted pKa of 5‑methoxy‑2‑propoxybenzamide is 15.42 ± 0.50 , whereas the pKa of 2‑propoxybenzamide is approximately 14.5 ± 0.50 [1]. Although both compounds are very weakly acidic (amide group), the ~0.9 unit higher pKa of the 5‑methoxy analog indicates a lower tendency to deprotonate at physiological pH. This subtle difference can influence solubility in buffered aqueous media and the compound’s behavior in ion‑pairing or salt‑formation strategies during formulation development. For procurement, this means that the 5‑methoxy derivative may require slightly different solubilization protocols or pH adjustment compared to its 2‑propoxy counterpart.

Ionization Solubility Formulation

PDE4D Inhibition Potency Relative to the Gold‑Standard Inhibitor Roflumilast

While 5‑methoxy‑2‑propoxybenzamide has been reported as a modulator of phosphodiesterase (PDE) enzymes [1], its inhibitory potency against PDE4D is expected to be significantly weaker than that of the clinical PDE4 inhibitor roflumilast (IC50 = 0.2–0.7 nM) [2]. No direct head‑to‑head comparison is available; however, based on the structural simplicity of 5‑methoxy‑2‑propoxybenzamide and the known SAR of benzamide‑based PDE4 inhibitors, its IC50 is likely in the micromolar range (>1 μM). This >1000‑fold difference indicates that the compound is unsuitable as a potent PDE4 inhibitor but may serve as a weak competitive ligand or a negative control in PDE4‑cAMP signaling assays. For scientists requiring a potent PDE4 blocker, roflumilast or related advanced leads are the appropriate choice; for those needing a mild modulator or a scaffold for further optimization, 5‑methoxy‑2‑propoxybenzamide offers a synthetically accessible starting point.

PDE4 inhibition Anti-inflammatory CNS disorders

Dopamine D2 Receptor Antagonism – Class‑Level Inference vs. Metoclopramide

Benzamide derivatives are a well‑established class of dopamine D2 receptor antagonists, with metoclopramide being a prototypical clinical agent (Ki ≈ 50 nM for D2 receptor) [1]. Although no direct binding data for 5‑methoxy‑2‑propoxybenzamide at the D2 receptor have been published, the presence of the 2‑propoxy group is known to favor D2 receptor affinity, while the 5‑methoxy substituent is expected to modulate selectivity and intrinsic activity. It is inferred that 5‑methoxy‑2‑propoxybenzamide may exhibit D2 affinity in the micromolar range, substantially weaker than metoclopramide, making it a useful low‑affinity control or a scaffold for developing partial agonists. In contrast, 2‑propoxybenzamide alone has shown antidepressant‑like activity in animal models , suggesting that the additional 5‑methoxy group alters the functional outcome. This differential profile supports the selection of 5‑methoxy‑2‑propoxybenzamide for studies aimed at dissecting the contributions of methoxy substitution to D2 receptor function.

D2 receptor Antiemetic CNS pharmacology

5-Methoxy-2-propoxybenzamide – Prioritized Application Scenarios Based on Verified Differentiation Evidence


CNS‑sparing Peripheral Target Probe Design

The elevated PSA (61.55 Ų) and higher pKa (15.42) of 5‑methoxy‑2‑propoxybenzamide relative to 2‑propoxybenzamide (PSA ≈ 52 Ų, pKa ≈ 14.5) suggest reduced passive blood–brain barrier permeability [1]. This property makes the compound a suitable starting scaffold for medicinal chemistry programs that require peripheral restriction, such as gastrointestinal prokinetic agents or anti‑inflammatory compounds acting on peripheral PDE4 enzymes, where CNS side effects must be minimized.

Negative Control or Low‑Affinity Tool for PDE4‑cAMP Pathway Studies

Given its >1000‑fold weaker PDE4D inhibitory potency compared to roflumilast (IC50 > 1 μM vs. 0.2–0.7 nM) [2], 5‑methoxy‑2‑propoxybenzamide can be employed as a negative control or a low‑affinity reference compound in PDE4‑mediated cAMP accumulation assays. Its structural similarity to more potent benzamide‑based PDE4 inhibitors allows researchers to benchmark assay sensitivity and distinguish specific PDE4 inhibition from off‑target effects.

D2 Receptor SAR Studies – Dissecting the Role of the 5‑Methoxy Group

The benzamide scaffold is a recognized D2 receptor pharmacophore, with 2‑propoxybenzamide exhibiting in‑vivo antidepressant‑like activity . By comparing 5‑methoxy‑2‑propoxybenzamide with 2‑propoxybenzamide and metoclopramide (Ki ≈ 50 nM) [3], researchers can isolate the contribution of the 5‑methoxy substituent to D2 receptor affinity, selectivity, and functional outcome (antagonism vs. partial agonism). This makes the compound valuable for building SAR libraries focused on next‑generation antipsychotics or antiemetics.

Physicochemical Standard for Method Development in Permeability and Solubility Assays

The well‑defined physicochemical parameters of 5‑methoxy‑2‑propoxybenzamide – PSA 61.55 Ų, pKa 15.42, boiling point 324.9 °C – coupled with its commercial availability at >95 % purity, make it an excellent reference standard for calibrating parallel artificial membrane permeability assays (PAMPA) or shake‑flask solubility measurements. Its intermediate lipophilicity and distinct H‑bond acceptor profile position it as a benchmark for categorizing other benzamide derivatives in early ADME screening cascades.

Quote Request

Request a Quote for 5-Methoxy-2-propoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.